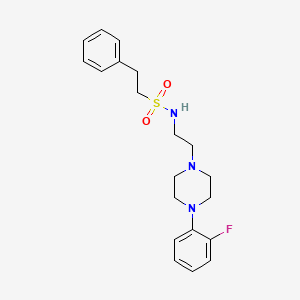

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S/c21-19-8-4-5-9-20(19)24-15-13-23(14-16-24)12-11-22-27(25,26)17-10-18-6-2-1-3-7-18/h1-9,22H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJBAOGNSDNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperazine ring.

Attachment of the Phenylethanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with phenylethanesulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Fluorophenyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.

Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains a piperazine ring protected by a fluorenylmethoxycarbonyl (Fmoc) group, linked to an acetic acid chain.

- Function : Primarily used in solid-phase peptide synthesis as a protecting group for piperazine amines, ensuring stability during reactions .

- Key Differences : Unlike the target compound, this analog lacks receptor-targeting substituents (e.g., 2-fluorophenyl, sulfonamide). Its design prioritizes synthetic utility over bioactivity.

Aripiprazole

- Structure: Piperazine core linked to a quinolinone group and a dichlorophenyl moiety.

- Pharmacology : Functions as a partial agonist at D2 and 5-HT1A receptors, with antagonism at 5-HT2A.

- Therapeutic Use : FDA-approved for schizophrenia and bipolar disorder.

WAY-100635

- Structure: Piperazine ring attached to a quinoline moiety and a methoxyphenyl group.

- Pharmacology : Potent 5-HT1A receptor antagonist, used extensively in research to study serotonin pathways.

- Key Differences : The target compound’s 2-fluorophenyl and sulfonamide groups may shift selectivity toward D2 receptors or other 5-HT subtypes, unlike WAY-100635’s exclusive 5-HT1A focus.

Lurasidone

- Structure : Piperazine linked to a benzisothiazole and a cyclohexane ring.

- Pharmacology : Antagonizes D2, 5-HT2A, and 5-HT7 receptors; approved for schizophrenia.

- Comparison : Lurasidone’s benzisothiazole group enhances 5-HT2A affinity, whereas the target compound’s sulfonamide may prioritize D2 or 5-HT1A interactions.

Data Table: Structural and Functional Comparison

*Reported or estimated values from literature; target compound’s data are theoretical.

Research Findings and Mechanistic Insights

- Sulfonamide Role : The sulfonamide group may form hydrogen bonds with serine or tyrosine residues in receptor binding pockets, akin to interactions observed in 5-HT1A antagonists like WAY-100635.

- Selectivity Challenges : Unlike aripiprazole, the target compound’s lack of partial agonism at D2 receptors (predicted) may reduce metabolic side effects but limit efficacy in certain psychosis models.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide, often referred to by its chemical structure, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article delves into its biological activity, synthesizing findings from various studies and presenting data that highlight its therapeutic potential.

The compound's molecular formula is with a molecular weight of 412.5 g/mol. The structure includes a piperazine moiety, which is known for its ability to interact with neurotransmitter systems.

Monoamine Oxidase Inhibition : Research has indicated that derivatives of the piperazine structure can act as inhibitors of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. For instance, a related compound with the 2-fluorophenyl group exhibited potent MAO-B inhibitory activity with an IC50 value of 0.013 µM, making it a candidate for treating neurodegenerative diseases like Alzheimer’s .

Cytotoxicity Studies : The cytotoxic effects of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide were evaluated using L929 fibroblast cells. Notably, one derivative showed no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile .

In Vitro Studies

- MAO Inhibition :

- Cytotoxicity :

Structural Analysis

The crystal structure analysis of related compounds revealed that the piperazine moiety and the 2-fluorophenyl group do not lie in the same plane, which may influence their biological activity by affecting how they interact with target enzymes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| MAO-B Inhibition IC50 | 0.013 µM |

| Cytotoxicity IC50 (T3) | 27.05 µM |

| Cytotoxicity IC50 (T6) | 120.6 µM |

| Selectivity Index for MAO-B | High |

Case Studies

-

Neurodegenerative Disease Models :

- In models simulating neurodegenerative conditions, compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide have shown promise in reducing oxidative stress markers and improving cognitive function through their MAO-B inhibitory activity.

-

Cancer Therapeutics :

- Preliminary results suggest that derivatives may also exhibit anti-cancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines.

Q & A

Q. Purity Optimization :

- Use flash column chromatography (silica gel, 3:7 EtOAc/hexanes) for intermediate purification .

- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

Advanced Question: How can researchers resolve contradictions in reported binding affinities for serotonin receptor targets?

Methodological Answer:

Discrepancies in binding affinity data (e.g., for 5-HT1A receptors) may arise from:

- Assay Conditions : Variations in buffer pH, temperature, or radioligand concentration (e.g., 18F-Mefway vs. 18F-FCWAY comparisons in PET studies) .

- Receptor Heterogeneity : Differences in receptor isoforms or post-translational modifications across cell lines or tissues .

- Compound Purity : Impurities >5% can skew results; validate via orthogonal techniques (NMR, elemental analysis) .

Q. Resolution Strategies :

- Perform parallel assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).

- Use computational docking (e.g., AutoDock Vina) to model interactions with receptor crystal structures (PDB: 7E2Z) and validate experimental trends .

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify key protons (e.g., piperazine NH at δ 9.20 ppm, aromatic fluorine coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 445.5 (C21H26FN3O3S) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related fluorophenyl-piperazine derivatives .

Advanced Question: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroprotective effects?

Methodological Answer:

- Core Modifications :

- Replace the 2-fluorophenyl group with other halogens (Cl, Br) to assess electronic effects on receptor binding .

- Vary the sulfonamide’s phenyl ring substituents (e.g., methyl, nitro) to modulate lipophilicity and blood-brain barrier penetration .

- Biological Assays :

- Measure oxidative stress reduction in SH-SY5Y neuronal cells using MTT and ROS assays .

- Compare IC50 values against reference compounds (e.g., WAY-324631) in kinase inhibition assays .

Q. Example SAR Table :

| Modification | 5-HT1A Ki (nM) | Neuroprotection (IC50, μM) |

|---|---|---|

| 2-Fluorophenyl | 12.3 | 8.7 |

| 4-Chlorophenyl | 9.5 | 6.2 |

| 3-Nitrobenzenesulfonyl | 18.9 | 12.4 |

Basic Question: What stability considerations are essential for storing and handling this compound?

Methodological Answer:

- Storage : Keep at -20°C under argon in amber vials to prevent photodegradation and moisture absorption .

- Stability Tests :

- Thermal Gravimetric Analysis (TGA): Degradation onset at 150°C .

- Accelerated Stability Studies: Monitor decomposition via HPLC after 30 days at 40°C/75% RH .

Advanced Question: How can researchers address discrepancies in reported enzyme inhibition data (e.g., acetylcholinesterase)?

Methodological Answer:

Contradictions may stem from:

- Assay Variability : Differences in substrate concentration (e.g., acetylthiocholine vs. butyrylthiocholine) .

- Enzyme Source : Human vs. bovine acetylcholinesterase exhibit varying sensitivities to sulfonamide inhibitors .

Q. Mitigation Steps :

- Standardize protocols using recombinant human enzymes (e.g., Sigma-Aldrich AChE).

- Employ kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.